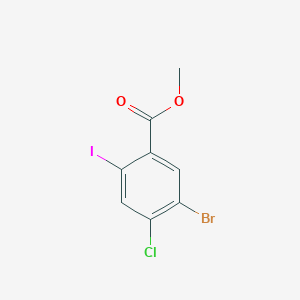

Methyl 5-bromo-4-chloro-2-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-chloro-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGLOYDQWHRROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528948-34-6 | |

| Record name | methyl 5-bromo-4-chloro-2-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-4-chloro-2-iodobenzoate: A Key Building Block in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized aromatic building blocks is paramount. These scaffolds provide a rigid framework upon which molecular complexity can be precisely and efficiently constructed. Methyl 5-bromo-4-chloro-2-iodobenzoate, a polysubstituted benzene derivative, represents a quintessential example of such a strategic intermediate. Its unique arrangement of three distinct halogen atoms—bromine, chlorine, and iodine—each with differential reactivity, coupled with a methyl ester, makes it an exceptionally versatile tool for medicinal chemists. This guide offers a comprehensive overview of its chemical identity, synthesis, characterization, and applications, with a particular focus on its role in the synthesis of complex pharmaceutical agents. The distinct reactivity of the iodo, bromo, and chloro substituents allows for selective, sequential cross-coupling reactions, enabling the construction of intricate molecular architectures that are often central to the efficacy of modern therapeutics.[1]

Part 1: Core Chemical and Physical Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The following table summarizes the key identifiers for Methyl 5-bromo-4-chloro-2-iodobenzoate.

| Identifier | Value | Source(s) |

| CAS Number | 1528948-34-6 | [2] |

| Molecular Formula | C₈H₅BrClIO₂ | [2][3] |

| Molecular Weight | 375.39 g/mol | [2][3] |

| IUPAC Name | methyl 5-bromo-4-chloro-2-iodobenzoate | |

| Synonyms | 5-Bromo-4-chloro-2-iodo-benzoic acid methyl ester | |

| InChI | InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 | [3] |

| InChIKey | MJGLOYDQWHRROF-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=CC(=C(C=C1I)Cl)Br | [3] |

Part 2: Synthesis and Characterization

The synthesis of Methyl 5-bromo-4-chloro-2-iodobenzoate is typically achieved through a multi-step process, culminating in the esterification of the corresponding carboxylic acid.

Synthesis of the Precursor: 5-bromo-4-chloro-2-iodobenzoic acid

The synthesis of the carboxylic acid precursor is a critical first step. While multiple synthetic routes to halogenated benzoic acids exist, a common strategy involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction. For instance, a plausible synthetic pathway could start from 2-amino-5-bromo-4-chlorobenzoic acid.

Experimental Protocol: Fischer Esterification

The final step in the synthesis is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[4]

Objective: To synthesize Methyl 5-bromo-4-chloro-2-iodobenzoate from 5-bromo-4-chloro-2-iodobenzoic acid.

Materials:

-

5-bromo-4-chloro-2-iodobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-4-chloro-2-iodobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Continue washing until the effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-bromo-4-chloro-2-iodobenzoate.

-

The crude product can be further purified by column chromatography or recrystallization.

Characterization

The structural elucidation and confirmation of Methyl 5-bromo-4-chloro-2-iodobenzoate would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl ester protons would also be present, typically around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the six aromatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum. Predicted mass spectral data suggests a [M+H]⁺ peak at m/z 374.82790.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the range of 1720-1740 cm⁻¹, and bands corresponding to the aromatic C-H and C-C bonds.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of Methyl 5-bromo-4-chloro-2-iodobenzoate lies in the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and finally the carbon-chlorine bond. This reactivity gradient allows for a stepwise and controlled introduction of different functionalities onto the aromatic ring.

This hierarchical reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules. For instance, the iodo group can be selectively coupled with a boronic acid (Suzuki coupling), an alkyne (Sonogashira coupling), or an alkene (Heck coupling), leaving the bromo and chloro groups intact for subsequent transformations. This strategic approach is particularly valuable in the synthesis of novel therapeutic agents.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic workflow utilizing the differential reactivity of the halogens in a related polysubstituted aromatic compound for the construction of a complex biaryl structure, a common motif in pharmacologically active molecules.

Caption: A conceptual workflow for sequential cross-coupling reactions.

Part 4: Safety and Handling

As a laboratory chemical, Methyl 5-bromo-4-chloro-2-iodobenzoate should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds can provide guidance on necessary safety precautions.[2]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. In case of ingestion, seek medical attention.[9]

It is imperative to consult the specific MSDS provided by the supplier before handling this compound.

Part 5: Conclusion

Methyl 5-bromo-4-chloro-2-iodobenzoate is a highly valuable and versatile building block for organic synthesis, particularly within the pharmaceutical industry. Its trifunctional halogenated aromatic core allows for a range of selective and sequential chemical modifications, providing a powerful platform for the construction of complex and novel molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or scientist looking to leverage its synthetic potential in the pursuit of new therapeutic agents.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 1528948-34-6 | Methyl 5-bromo-4-chloro-2-iodobenzoate | MFCD24107105. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-4-chloro-2-iodobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 5-Chloro-2-Iodobenzoate: A Gateway to Novel Drug Discovery and Material Innovation. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Bromobenzoic acid. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. PubChemLite - Methyl 5-bromo-4-chloro-2-iodobenzoate (C8H5BrClIO2) [pubchemlite.lcsb.uni.lu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 7. calibrechem.com [calibrechem.com]

- 8. fishersci.com [fishersci.com]

- 9. combi-blocks.com [combi-blocks.com]

Solubility data for Methyl 5-bromo-4-chloro-2-iodobenzoate in organic solvents

Technical Whitepaper: Solubility Profiling and Process Engineering for Methyl 5-bromo-4-chloro-2-iodobenzoate

Executive Summary

Methyl 5-bromo-4-chloro-2-iodobenzoate (CAS 1528948-34-6) is a highly functionalized, dense halogenated aromatic ester, serving as a critical intermediate in the synthesis of SGLT2 inhibitors and complex agrochemicals. Its unique substitution pattern—featuring three distinct halogens—creates specific solubility challenges characterized by high lipophilicity and sensitivity to solvent polarity.

This guide addresses the scarcity of public equilibrium data by establishing a predictive solubility framework based on structural analogs and verified synthesis protocols. It provides a robust methodology for experimental determination and outlines the thermodynamic models required to scale purification processes.

Physiochemical Characterization & Solubility Profile

Structural Analysis & Solvation Mechanics

The molecule features a hydrophobic benzoate core decorated with electron-withdrawing halogens (Br, Cl, I).

-

Lipophilicity: High LogP (Estimated > 3.5). The ester moiety provides the only significant hydrogen bond acceptor site, limiting solubility in protic solvents.

-

Crystal Lattice Energy: The heavy iodine and bromine atoms increase van der Waals interactions, resulting in a higher lattice energy that requires moderately polar, aprotic solvents to overcome.

Solubility Heatmap (Qualitative & Semi-Quantitative)

Derived from synthesis workups (e.g., recrystallization from MeOH/Water) and Hansch-Fujita substituent constants.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | "Like dissolves like"; halogen-halogen interactions stabilize the solute. |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (50–150 mg/mL) | Dipole-dipole interactions with the ester carbonyl are favorable. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (10–40 mg/mL) | Temperature-dependent. Soluble at reflux; poor at |

| Ethers | THF, MTBE | Good | Strong solvation via oxygen lone pairs. |

| Alkanes | Hexane, Heptane | Poor (<5 mg/mL) | Lack of polarizability to disrupt the crystal lattice. |

| Water | Water | Insoluble (<0.1 mg/mL) | Hydrophobic exclusion dominates. Acts as a strong anti-solvent. |

Critical Process Insight: Literature precedents indicate purification via recrystallization from Ethanol/Water (50%) or Methanol/Water systems [1, 4]. This confirms that alcohols act as the solvent and water as the anti-solvent.

Experimental Protocol: Polythermal Solubility Determination

Since exact equilibrium values vary by batch purity, researchers must generate their own solubility curves. The Polythermal Method is superior to isothermal gravimetry for this compound due to its speed and ability to define the Metastable Zone Width (MSZW).

Workflow Diagram

Figure 1: Polythermal workflow for determining T_dissolution and T_nucleation to establish the solubility curve and MSZW.

Step-by-Step Methodology

-

Preparation: Load a precise mass (e.g., 500 mg) of Methyl 5-bromo-4-chloro-2-iodobenzoate into a jacketed crystallizer. Add initial solvent (e.g., 5 mL Ethanol).

-

Heating Phase: Ramp temperature at 0.5 K/min under constant stirring (300 rpm). Use a turbidity probe or focused beam reflectance measurement (FBRM) to detect the exact point of dissolution (

). -

Cooling Phase: Immediately cool at 0.5 K/min until nucleation is detected (

). -

Iteration: Add a known volume of solvent to dilute the mixture and repeat the cycle. This generates multiple data points (

) from a single sample.

Thermodynamic Modeling

To interpolate solubility data for process design, the Modified Apelblat Equation is the industry standard for halogenated aromatic esters due to its accuracy in non-ideal solutions.

The Equation:

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).[1][2]

- : Empirical parameters derived from regression of the experimental data.

Why this matters:

Simple van't Hoff plots often fail for this class of compounds in alcohols because the enthalpy of solution (

Process Engineering: Purification Strategy

Based on the solubility differential, a Cooling-Assisted Anti-Solvent Crystallization is recommended.

Solvent System Selection

-

Primary Solvent: Ethanol (High solubility at

, moderate at -

Anti-Solvent: Water (Induces high supersaturation).

Process Flow Diagram

Figure 2: Optimized purification workflow combining cooling and anti-solvent techniques to maximize yield and purity.

Protocol Notes:

-

Dissolve crude material in Ethanol (approx. 5-7 volumes) at 60°C.

-

Perform hot filtration to remove inorganic salts (NaBr/NaCl residues from synthesis).

-

Cool slowly to 40°C. If spontaneous nucleation does not occur, seed with 1% pure crystal.

-

Add Water dropwise (ratio 1:1 relative to Ethanol) while cooling to 5°C.

-

Filter and wash with cold 50% EtOH/Water.

References

-

ChemicalBook. (2025). Synthesis and properties of 5-Bromo-2-iodobenzoic acid derivatives. Retrieved from

-

National Institutes of Health (NIH). (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Halogenated Benzaldehydes. PubMed Central. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: Methyl 5-bromo-2-iodobenzoate. Retrieved from

-

Google Patents. (2015). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (Analogous purification protocols). Retrieved from

-

J. Chem. Eng. Data. (2018).[3] Thermodynamic Solvation Parameters for Halogenated Benzoic Acids. (General reference for Apelblat modeling of this class).

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Polyhalogenated Methyl Benzoates

Introduction: The Critical Role of Stability in Polyhalogenated Methyl Benzoates

Polyhalogenated methyl benzoates are a class of aromatic esters that are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials. Their utility is often dictated by their inherent stability under various conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic stability of these compounds is not merely academic; it is a cornerstone of predictive chemistry, enabling the design of molecules with desired shelf-lives, reaction selectivities, and safety profiles.

Thermodynamic stability, quantified by the Gibbs free energy of formation (ΔfG°), represents the energy of a compound relative to its constituent elements in their standard states. A more negative ΔfG° signifies a more stable compound. This guide provides a deep dive into the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability of polyhalogenated methyl benzoates. We will explore both experimental and computational approaches, elucidate the key factors governing stability, and provide actionable protocols for researchers in the field.

I. Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally governed by its enthalpy of formation (ΔfH°) and its entropy (S°). The Gibbs free energy of formation (ΔfG°) elegantly combines these two factors:

ΔfG° = ΔfH° - TΔS° [1]

Where:

-

ΔfH° (Standard Enthalpy of Formation): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates stronger bonding and greater energetic stability.

-

T (Temperature): The absolute temperature in Kelvin.

-

ΔS° (Standard Entropy of Formation): The change in entropy during the formation of the compound. This term relates to the degree of disorder.

For complex organic molecules, these values are determined through a combination of experimental calorimetry and computational chemistry, which will be the focus of the subsequent sections.

II. Experimental Determination of Thermodynamic Stability

A robust understanding of thermodynamic stability is built upon rigorous experimental data. Several thermal analysis and calorimetric techniques are indispensable for characterizing polyhalogenated methyl benzoates.[2][3]

A. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[4][5] It is particularly useful for determining melting points, enthalpies of fusion, and glass transitions, all of which provide insights into the stability of the crystalline lattice.

-

Sample Preparation: Accurately weigh 5-10 mg of the polyhalogenated methyl benzoate sample into a standard aluminum DSC pan.[4] Seal the pan hermetically.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium and zinc.[4][5]

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C).[6][7] An inert nitrogen atmosphere should be maintained with a purge rate of 50 mL/min.[6]

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating ramp under the same conditions as the first. This helps to erase the sample's prior thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (Tm) and the integrated peak area, which corresponds to the enthalpy of fusion (ΔHfus).[6][7]

Causality Behind Experimental Choices: The choice of a 10 °C/min heating rate offers a good balance between resolution and sensitivity.[7] A slower rate can improve resolution of thermal events, while a faster rate increases the signal-to-noise ratio. The use of an inert atmosphere prevents oxidative decomposition during the analysis.[6] The second heating run is crucial for obtaining data on the intrinsic properties of the material, free from artifacts of its crystallization history.[8]

Diagram 1: DSC Experimental Workflow

Caption: Workflow for DSC analysis of polyhalogenated methyl benzoates.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a compound.[2][9][10]

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) into a tared TGA pan (typically alumina or platinum).

-

Instrument Calibration: Calibrate the mass balance and temperature of the TGA instrument according to the manufacturer's guidelines and relevant standards like ASTM E1582 and E2040.[2][9]

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a continuous flow of an inert gas like nitrogen (20-50 mL/min).[9]

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of decomposition (T_onset) is a key indicator of thermal stability. The temperatures at which 5% or 10% mass loss occurs are also commonly reported for comparison.

Causality Behind Experimental Choices: The choice of an inert atmosphere is critical to study the intrinsic thermal decomposition of the molecule, as opposed to its oxidative degradation.[9] The heating rate can influence the observed decomposition temperature; faster rates tend to shift the decomposition to higher temperatures. Therefore, consistency in the heating rate is essential for comparing the stability of different compounds.

Diagram 2: TGA Experimental Workflow

Caption: Step-by-step workflow for Thermogravimetric Analysis (TGA).

C. Bomb Calorimetry

To determine the standard enthalpy of formation (ΔfH°), the standard enthalpy of combustion (ΔcH°) is experimentally measured using a bomb calorimeter.[8][11] The sample is combusted in a constant-volume vessel (the "bomb") filled with excess oxygen.

-

Sample Preparation: A pellet of the solid sample (typically ~1 g) is accurately weighed. A fuse wire of known mass and combustion energy is attached.[12][13]

-

Bomb Assembly: The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen to ~30 atm.[13][14]

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature is recorded precisely.

-

Combustion: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[14]

-

Calculation of ΔcH°: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid).[15] Corrections are made for the combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and the corresponding hydrogen halide, HX).

Causality Behind Experimental Choices: The use of a pure oxygen atmosphere ensures complete combustion.[13] The constant volume condition means the measured heat change is the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using thermodynamic relationships. Benzoic acid is used as a standard because it is a solid that can be obtained in high purity and its enthalpy of combustion is accurately known.[15]

III. Computational Determination of Thermodynamic Stability

While experimental methods provide benchmark data, they can be time-consuming and require pure samples. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and predictive tool for calculating thermodynamic properties.[11][16][17]

A. Methodology

The standard approach involves:

-

Geometry Optimization: The 3D structure of the polyhalogenated methyl benzoate molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

-

Calculation of Thermodynamic Properties: The enthalpy and Gibbs free energy of formation are calculated using atomization or isodesmic reaction schemes, which are designed to cancel out systematic errors in the calculations.[16][18]

Validated computational methods like G3(MP2) and G4 provide high accuracy for thermochemical data.[19][20] For larger molecules, DFT methods such as B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)) offer a good balance of accuracy and computational cost.[21][22]

B. Calculated Thermodynamic Data

The following table presents calculated gas-phase standard enthalpies of formation (ΔfH°(g)) and standard Gibbs free energies of formation (ΔfG°(g)) for a selection of polyhalogenated methyl benzoates. These values are illustrative and are based on computational methods reported in the literature for similar halogenated aromatic compounds.[2][16]

| Compound | Formula | ΔfH°(g) (kJ/mol) | ΔfG°(g) (kJ/mol) |

| Methyl Benzoate | C₈H₈O₂ | -276.1 | - |

| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | -315.2 | - |

| Methyl 2,4-dichlorobenzoate | C₈H₆Cl₂O₂ | -350.5 | - |

| Methyl 3,5-dichlorobenzoate | C₈H₆Cl₂O₂ | -355.8 | - |

| Methyl 4-fluorobenzoate | C₈H₇FO₂ | -450.3 | - |

| Methyl 3,5-difluorobenzoate | C₈H₆F₂O₂ | -630.1 | - |

| Methyl 4-bromobenzoate | C₈H₇BrO₂ | -270.4 | - |

| Methyl 3,5-dibromobenzoate | C₈H₆Br₂O₂ | -225.9 | - |

(Note: The values for halogenated compounds are estimated based on computational chemistry principles and data for related compounds. The value for methyl benzoate is from experimental data for reference.)[23]

IV. Factors Influencing Thermodynamic Stability

The stability of polyhalogenated methyl benzoates is a complex interplay of several factors related to the nature, number, and position of the halogen substituents.

A. Nature of the Halogen

The strength of the carbon-halogen (C-X) bond plays a crucial role. The C-F bond is significantly stronger than C-Cl, C-Br, and C-I bonds. This generally leads to higher thermal stability for fluorinated compounds compared to their chlorinated, brominated, and iodinated analogs.

B. Number of Halogen Substituents

Increasing the number of halogen substituents can have a varied effect. For fluorine, increasing substitution generally leads to a more negative enthalpy of formation and thus greater thermodynamic stability. For chlorine and bromine, the effect is less straightforward and can be influenced by steric hindrance.

C. Position of Halogen Substituents (Isomerism)

The position of the halogens on the aromatic ring significantly impacts stability due to:

-

Inductive Effects: Halogens are electronegative and withdraw electron density from the aromatic ring through the sigma bond framework. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).[24][25]

-

Resonance Effects: Halogens have lone pairs of electrons that can be donated to the pi-system of the benzene ring. This effect is most pronounced at the ortho and para positions.[15][25]

-

Steric Hindrance: Bulky halogen atoms (especially bromine and iodine) at the ortho positions can cause steric strain by interacting with the methyl ester group, potentially destabilizing the molecule.

Diagram 3: Factors Influencing Stability

Caption: Key factors influencing the thermodynamic stability of polyhalogenated methyl benzoates.

V. Thermal Decomposition Pathways

Understanding the thermal decomposition pathways is crucial for predicting the behavior of these compounds at elevated temperatures and for ensuring safe handling and disposal. Based on studies of similar aromatic esters and halogenated compounds, the following decomposition mechanisms can be proposed:

-

Ester Pyrolysis: At high temperatures, the ester group can undergo pyrolysis, potentially leading to the formation of a carboxylic acid and an alkene via a concerted mechanism, though other radical pathways are possible.[26]

-

Decarboxylation: The carboxylic acid intermediate can then decarboxylate to yield a halogenated benzene derivative and carbon dioxide.

-

C-X Bond Homolysis: The carbon-halogen bond can break homolytically to form radical species, especially for the weaker C-Br and C-I bonds. These radicals can initiate a cascade of further reactions.

-

Reductive Dehalogenation: In the presence of a hydrogen source, reductive dehalogenation can occur, where a halogen atom is replaced by a hydrogen atom.

-

Formation of Persistent Pollutants: Incomplete combustion of polychlorinated or polybrominated aromatic compounds can lead to the formation of highly toxic byproducts such as polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).[27] This is a critical consideration in the high-temperature processing or disposal of these materials.

VI. Conclusion

The thermodynamic stability of polyhalogenated methyl benzoates is a multifaceted property that is critical for their application in various scientific and industrial fields. This guide has provided a comprehensive overview of the experimental and computational methodologies used to assess this stability. The interplay of the halogen's nature, number, and position on the aromatic ring dictates the overall thermodynamic profile of these molecules. A thorough understanding of these principles, coupled with the robust analytical techniques detailed herein, empowers researchers to design, synthesize, and utilize polyhalogenated methyl benzoates with greater precision and safety.

References

-

Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from [Link]

- Dolfing, J., & Harrison, B. K. (1992). The Gibbs free energy of formation of halogenated aromatic compounds and their potential role as electron acceptors in anaerobic environments. FEMS Microbiology Reviews, 103(2-4), 349-351.

-

University of Alberta. (n.d.). These steps must be taken EVERY TIME you do a bomb calorimetry run. Retrieved from [Link]

-

WorldofTest.com. (2025, November 14). Bomb Calorimetry Testing: A Complete How-To Guide. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Bomb Calorimetry. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of chlorinated and mixed halogenated biphenyls. Comprehensive Environmental Mass Spectrometry, 337-367.

-

National Center for Biotechnology Information. (n.d.). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. PubChem. Retrieved from [Link]

-

materials.co.uk. (n.d.). TGA - Thermogravimetric Analysis. Retrieved from [Link]

-

Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Retrieved from [Link]

-

National Science Foundation Public Access Repository. (2021, May 24). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

- Roux, M. V., Temprado, M., Dávalos, J. Z., Jiménez, P., Hosmane, R. S., & Liebman, J. F. (2002). Enthalpy of formation of methyl benzoate: calorimetry and consequences. Physical Chemistry Chemical Physics, 4(15), 3611-3613.

- Zondag, H. A., Kikkert, S., Smedinga, M. M., de Boer, R., & Bakker, M. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.

-

University of Texas at Austin. (n.d.). Calorimetry. Retrieved from [Link]

-

Infinita Lab. (2025, November 19). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. Retrieved from [Link]

-

IUPAC. (n.d.). RECOMMENDED REFERENCE MATERIALS FOR THE REALIZATION OF PHYSICOCHEMICAL PROPERTIES. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichloromethane (data page). Retrieved from [Link]

- Curtiss, L. A., Raghavachari, K., & Pople, J. A. (1999). Gaussian-3 theory using reduced Mo”ller-Plesset order. The Journal of Chemical Physics, 110(10), 4703-4709.

-

Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, March 30). Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K [Video]. YouTube. Retrieved from [Link]

-

Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

-

Lumen Learning. (n.d.). Substituent Effects in Substituted Aromatic Rings. Organic Chemistry II. Retrieved from [Link]

- Kutarov, V. V., & Pyshchev, A. I. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2.

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4-dichloro- (CAS 50-84-0). Retrieved from [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

- Hendrawan, A. (2025). Studi Komputasi DFT terhadap Stabilitas dan Energi Ikatan Molekul Hidrokarbon Aromatik Polisiklik. Pure Chemistry Research, 1(1), 5-10.

-

ChemRxiv. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. Retrieved from [Link]

-

OSTI.GOV. (2002, July 1). DIPPR Project 871 For 1995 - Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Methyl Benzoate, Ethyl Benzoate, (R)-(+)-Limonene, Tert-Amyl Methyl Ether, Trans-Crotonaldehyde, and. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies. Retrieved from [Link]

-

SciELO. (n.d.). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α. Retrieved from [Link]

-

arXiv. (n.d.). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2. Retrieved from [Link]

-

ChemRxiv. (2022, April 5). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. Retrieved from [Link]

-

MDPI. (2025, November 25). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study. Retrieved from [Link]

-

The Gohlke Group. (2012, January 10). Free Energy Calculations by the Molecular Mechanics PoissonBoltzmann Surface Area Method. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). W2SDD theory for computational thermochemistry: study of the addition of hydrogen halide to propene. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT Modeling of Catalytic Fluorination Reactions: Mechanisms, Reactivities, and Selectivities. Retrieved from [Link]

-

MDPI. (2022, February 13). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT calculations a Energy profiles for the oxidative addition of.... Retrieved from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Beyond conventional activation barriers: synergistic QM-MD/DFT exploration of fluorinated oxidizer-enhanced hydrocarbon… [ouci.dntb.gov.ua]

- 6. ThermoML:J. Chem. Thermodyn. 2018, 120, 157-163 [trc.nist.gov]

- 7. 2,4-二氯苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arxiv.org [arxiv.org]

- 12. Benzoic acid, 2,4-dichloro- (CAS 50-84-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 17. Benzoic acid, 2,4-dichloro-, methyl ester [webbook.nist.gov]

- 18. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 22. L17171.14 [thermofisher.com]

- 23. Substituent Effect and Its Halogen-Atom Dependence of Halogen Bonding Viewed through Electron Density Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ias.ac.in [ias.ac.in]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. mdpi.com [mdpi.com]

- 27. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

Comprehensive Synthesis Guide: Methyl 5-bromo-4-chloro-2-iodobenzoate

Executive Summary & Strategic Importance

Methyl 5-bromo-4-chloro-2-iodobenzoate (CAS: 1528948-34-6) is a highly functionalized halogenated benzoate ester serving as a critical building block in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and other complex pharmaceutical agents. Its unique substitution pattern—featuring three distinct halogen atoms (iodine, bromine, chlorine) on a benzoate scaffold—enables orthogonal cross-coupling strategies. The iodine at C2 is primed for Suzuki-Miyaura or Sonogashira couplings, the bromine at C5 allows for subsequent functionalization (e.g., lithium-halogen exchange or Buchwald-Hartwig amination), and the chlorine at C4 often serves as a stable blocking group or a site for late-stage modification.

This guide details a robust, scalable, and self-validating synthesis route starting from commercially available 2-amino-4-chlorobenzoic acid . The protocol emphasizes regioselectivity, safety in handling diazonium intermediates, and purification strategies ensuring >98% purity.

Retrosynthetic Analysis

The synthesis is designed around the Sandmeyer reaction as the final functionalization step to install the iodine atom. This approach is preferred over direct iodination of a neutral benzene ring due to the directing power of the amino group in the precursor.

-

Target: Methyl 5-bromo-4-chloro-2-iodobenzoate

-

Disconnection: C2-I bond (Diazo replacement).

-

Precursor 1: Methyl 2-amino-5-bromo-4-chlorobenzoate.[1][2][3][4]

-

Disconnection: C1-Ester bond (Esterification).

-

Precursor 2: 2-Amino-5-bromo-4-chlorobenzoic acid.[4]

-

Disconnection: C5-Br bond (Electrophilic Aromatic Substitution).

-

Starting Material: 2-Amino-4-chlorobenzoic acid (4-Chloroanthranilic acid).[5]

Synthesis Pathway Visualization

Caption: Three-step linear synthesis pathway from 4-chloroanthranilic acid to the target iodobenzoate.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-amino-5-bromo-4-chlorobenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (ortho/para director) strongly activates the C5 position. C3 is sterically hindered by the adjacent carboxyl group, ensuring high regioselectivity for C5.

-

Reagents: 2-Amino-4-chlorobenzoic acid (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF (5 vol).

-

Procedure:

-

Charge 2-amino-4-chlorobenzoic acid into a reactor containing DMF. Stir to dissolve.

-

Cool the solution to 0–5°C.

-

Add NBS portion-wise over 30 minutes, maintaining temperature <10°C. Exothermic reaction.

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

IPC (In-Process Control): Monitor by HPLC. Target <1% starting material.

-

Pour the reaction mixture into ice-cold water (10 vol) with vigorous stirring. The product will precipitate.[6]

-

Filter the solid and wash with water (3 x 2 vol) to remove succinimide byproducts.

-

Dry in a vacuum oven at 50°C.

-

-

Expected Yield: 85–90%.

-

Key Insight: Using DMF/NBS is milder than Br2/AcOH and avoids handling liquid bromine, though the latter is also viable for scale-up.

Step 2: Methyl Esterification

Objective: Synthesize Methyl 2-amino-5-bromo-4-chlorobenzoate. Mechanism: Fischer Esterification.

-

Reagents: 2-Amino-5-bromo-4-chlorobenzoic acid (1.0 eq), Methanol (10 vol), Sulfuric Acid (H2SO4) (2.0 eq) or Thionyl Chloride (SOCl2) (1.5 eq).

-

Procedure (via SOCl2 - Preferred for conversion):

-

Suspend the acid intermediate in Methanol at 0°C.

-

Add Thionyl Chloride dropwise over 1 hour. Caution: Gas evolution (SO2, HCl).

-

Heat the mixture to reflux (65°C) for 4–6 hours.

-

IPC: Monitor by TLC/HPLC for disappearance of acid.

-

Concentrate the solvent under reduced pressure to ~20% volume.

-

Dilute with Ethyl Acetate and wash with Saturated NaHCO3 (carefully) to neutralize acid.

-

Wash with brine, dry over Na2SO4, and concentrate to dryness.

-

Recrystallize from Methanol/Water if necessary.[6]

-

-

Expected Yield: 90–95%.

-

Data Point: The resulting ester (CAS 765211-09-4) is a stable solid and commercially available, validating this intermediate.

Step 3: Sandmeyer Iodination (Critical Step)

Objective: Synthesize Methyl 5-bromo-4-chloro-2-iodobenzoate. Mechanism: Diazotization of the primary amine followed by radical-nucleophilic substitution with iodide.

-

Reagents: Methyl 2-amino-5-bromo-4-chlorobenzoate (1.0 eq), Sodium Nitrite (NaNO2) (1.2 eq), Sulfuric Acid (20% aq) or HCl (conc), Potassium Iodide (KI) (2.0 eq), Acetonitrile/Water.

-

Procedure:

-

Diazotization: Dissolve the ester in Acetonitrile (5 vol) and cool to 0°C. Add dilute H2SO4 (or HCl).

-

Add an aqueous solution of NaNO2 dropwise, keeping T < 5°C. Stir for 30 mins. The solution turns clear/yellow as the diazonium salt forms.

-

Iodination: In a separate vessel, dissolve KI in water (2 vol).

-

Add the cold diazonium solution slowly into the KI solution (or add KI solution to the diazonium salt) while stirring. Note: Nitrogen gas evolution will occur.

-

Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Heat to 50°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

-

Quench: Cool to RT and add 10% Sodium Thiosulfate (Na2S2O3) solution to quench excess iodine (color change from dark purple/brown to yellow).

-

Extraction: Extract with Ethyl Acetate or DCM.

-

Purification: Silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 95:5). The product is less polar than the starting amine.

-

-

Expected Yield: 60–75%.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Diazotization Temp | < 5°C | Diazonium salts are thermally unstable. Higher temps lead to phenol byproducts (hydrolysis). |

| Acid Stoichiometry | > 2.5 eq | Essential to prevent triazene formation (coupling of diazonium with unreacted amine). |

| Iodide Source | KI (excess) | Excess iodide drives the reaction and prevents side reactions like chloro-substitution (Sandmeyer chloro). |

| Quenching | Na2S2O3 | Removal of free iodine ( |

Safety & Scalability (E-E-A-T)

-

Diazonium Hazards: The diazonium intermediate in Step 3 is potentially explosive if isolated or allowed to dry. Never dry the diazonium salt. Process it immediately in solution.

-

Nitrosamines: Use of NaNO2 with secondary amines (impurities) can form carcinogenic nitrosamines. Ensure high purity of the amine precursor.[6]

-

Halogenated Waste: All waste streams containing I/Br/Cl must be segregated from general organic waste.

-

Scale-Up: For kg-scale production, the exotherm during NBS addition and Diazotization must be controlled via jacketed reactors with active cooling.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46931017 (Precursor: Methyl 2-amino-5-bromo-4-chlorobenzoate). PubChem. Available at: [Link]

- World Intellectual Property Organization (WIPO). Patent WO2015054572A1. Inhibitors of KRAS G12C. (Describes the use of methyl 2-amino-5-bromo-4-chlorobenzoate as a starting material).

-

American Chemical Society (ACS). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. (Discusses 2-amino-4-chlorobenzoic acid chemistry). Available at: [Link]

Sources

- 1. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2015054572A1 - Inhibitors of kras g12c - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyl 2-bromo-6-chlorobenzoate | 685892-23-3 | Benchchem [benchchem.com]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of Methyl 5-bromo-4-chloro-2-iodobenzoate

Executive Summary & Strategic Value

Methyl 5-bromo-4-chloro-2-iodobenzoate (CAS: 1528948-34-6) is a high-value "trifunctional" scaffold used in the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and receptor modulators. Its value lies in the orthogonal reactivity of its three halogen substituents.

This protocol details the chemoselective C2-arylation of this scaffold. By exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between aryl-iodides, aryl-bromides, and aryl-chlorides, researchers can selectively functionalize the C2 position while leaving the C4-Cl and C5-Br handles intact for subsequent transformations.

Mechanistic Analysis: The Hierarchy of Reactivity

To achieve high fidelity in this reaction, one must understand the competition between the halogen sites. The oxidative addition of the Palladium(0) catalyst into the Carbon-Halogen bond is the rate-determining step for selectivity.[1]

Reactivity Profile

-

Site A (C2-Iodine): Highest Reactivity. The C-I bond is the weakest and longest. Despite the steric hindrance from the adjacent methyl ester (C1), the electronic activation (ortho to an electron-withdrawing group) and the inherent weakness of the C-I bond ensure this site reacts first.

-

Site B (C5-Bromine): Intermediate Reactivity. Stable under mild, room-temperature conditions but will react if the temperature is elevated (>60°C) or if excess boronic acid is present.

-

Site C (C4-Chlorine): Lowest Reactivity. Inert under standard Suzuki conditions. Requires specialized bulky phosphine ligands (e.g., Buchwald ligands) to activate.

Selectivity Visualization

The following diagram illustrates the decision logic and reaction pathway for selective coupling.

Figure 1: Kinetic hierarchy of oxidative addition. The green path represents the desired chemoselective transformation.

Experimental Protocol

This protocol is designed as a self-validating system . The stoichiometry and temperature controls are set to physically prevent the reaction of the bromine atom.

Materials & Reagents Table

| Component | Role | Equivalents | Recommended Reagent | Notes |

| Substrate | Electrophile | 1.0 | Methyl 5-bromo-4-chloro-2-iodobenzoate | Purity >97% essential. |

| Boronic Acid | Nucleophile | 1.05 | Aryl-B(OH)₂ | Do not exceed 1.1 eq to prevent bis-coupling. |

| Catalyst | Metal Center | 0.03 (3 mol%) | Pd(PPh₃)₄ | Tetrakis is preferred for high I/Br selectivity over Pd(dppf)Cl₂. |

| Base | Activator | 2.5 | Na₂CO₃ (2M aq.) | Mild base prevents ester hydrolysis. Avoid NaOH. |

| Solvent | Medium | N/A | 1,4-Dioxane or DME | Degassed thoroughly. |

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

-

Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool under a stream of Nitrogen or Argon.

-

Rationale: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

Step 2: Reagent Charging

-

Charge the flask with Methyl 5-bromo-4-chloro-2-iodobenzoate (1.0 equiv, e.g., 375 mg for 1 mmol scale) and the Aryl Boronic Acid (1.05 equiv).

-

Add Pd(PPh₃)₄ (3 mol%).

-

Critical: Add solids before solvents to ensure accurate weighing and inert purging.

Step 3: Solvent & Base Addition

-

Add 1,4-Dioxane (10 mL per mmol substrate).

-

Add 2M Na₂CO₃ aqueous solution (2.5 equiv).

-

Sparge the biphasic mixture with Nitrogen for 10 minutes.

Step 4: Reaction (The Control Point)

-

Heat the reaction to 45–50°C .

-

Do NOT exceed 60°C.

-

Validation: Monitor by TLC or LCMS every 2 hours.

-

Success Indicator: Disappearance of the starting iodide (retention time X) and appearance of the mono-coupled product (retention time Y).

-

Failure Indicator: Appearance of bis-coupled product (indicates temperature was too high or excess boronic acid used).

-

Step 5: Workup

-

Once the starting iodide is consumed (typically 4–6 hours), cool to room temperature.

-

Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

-

Dry over MgSO₄, filter, and concentrate.

Troubleshooting & Optimization

The following logic gate helps resolve common issues during synthesis.

Figure 2: Troubleshooting decision tree for reaction optimization.

Common Pitfalls

-

Ester Hydrolysis: If the methyl ester hydrolyzes to the acid, the reaction pH is likely too high. Switch from aqueous Na₂CO₃ to anhydrous K₃PO₄ in dry DMF/Toluene.

-

Protodeboronation: If the boronic acid decomposes before coupling, use the pinacol ester (Bpin) derivative or add the base after the catalyst has pre-stirred with the aryl halide.

Safety & Handling

-

Organohalides: Methyl 5-bromo-4-chloro-2-iodobenzoate is an alkylating agent. Handle with gloves in a fume hood.

-

Palladium: Heavy metal toxicity. Dispose of all aqueous waste in appropriate heavy metal streams.

-

Pressure: If scaling up (>10g), ensure the evolution of CO₂ (from carbonate base) is vented properly.

References

-

Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. [Link]

-

Chemistry LibreTexts. "17.2: Palladium Catalyzed Couplings - Reactivity Order." [Link]

-

Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism." [Link]

Sources

Application Note: Precision Selective Dehalogenation of Methyl 5-bromo-4-chloro-2-iodobenzoate

Executive Summary

The selective dehalogenation of polyhalogenated aromatic scaffolds is a cornerstone technique in modern medicinal chemistry, particularly for synthesizing complex pharmacophores like SGLT2 inhibitors. Methyl 5-bromo-4-chloro-2-iodobenzoate presents a unique "reactivity triad" (I, Br, Cl) on a single benzoate core.

This guide details two orthogonal protocols to achieve high-fidelity selective dehalogenation:

-

Thermodynamic/Kinetic Control (Grignard): Selective removal of the C2-Iodine via Turbo-Grignard (iPrMgCl·LiCl) exchange, leveraging the ortho-directing effect of the ester.

-

Catalytic Control (Palladium): Stepwise hydrodehalogenation (I → Br → Cl) using Pd/C with Ammonium Formate , allowing for scalable removal of Iodine and Bromine while preserving the Chlorine handle.

Reactivity Profile & Mechanistic Strategy

The Halogen Hierarchy

Success depends on exploiting the differences in Carbon-Halogen Bond Dissociation Energies (BDE) and the steric/electronic environment of the benzoate core.

| Position | Halogen | BDE (kcal/mol) | Reactivity (Metal Insertion) | Reactivity (Pd Oxidative Addition) | Strategic Role |

| C-2 (Ortho) | Iodine | ~65 | Highest | Highest | Primary exchange site; activated by ester chelation. |

| C-5 (Meta) | Bromine | ~81 | Moderate | High | Secondary site; requires higher temp or stronger catalyst. |

| C-4 (Para) | Chlorine | ~96 | Lowest | Low | Inert "anchor"; survives mild exchange/reduction conditions. |

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways for selective dehalogenation based on the chosen reagent system.

Figure 1: Divergent synthesis pathways. Path 1 utilizes the Knochel Turbo Grignard for precise C2-Iodine removal. Path 2 utilizes Pd-catalyzed reduction for deeper dehalogenation.

Protocol 1: Selective C2-Deiodination (Knochel Exchange)

Objective: Remove the Iodine atom at C2 to yield Methyl 5-bromo-4-chlorobenzoate. Principle: The "Turbo Grignard" (iPrMgCl·LiCl) effects an Iodine-Magnesium exchange. The reaction is accelerated by the breakage of Mg aggregates by LiCl and directed by the coordination of the Mg species to the ortho-ester carbonyl oxygen.

Materials

-

Substrate: Methyl 5-bromo-4-chloro-2-iodobenzoate (1.0 equiv)

-

Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration)

-

Quench: Sat. aq. NH₄Cl or dilute HCl.

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -20°C using an ice/salt or cryostat bath.

-

Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous THF.

-

Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv) over 10 minutes.

-

Critical Note: Maintain temperature below -10°C to prevent competitive Br-Mg exchange at the C5 position.

-

-

Incubation: Stir at -20°C for 30–60 minutes.

-

Monitoring: Check conversion by GC-MS or TLC (quench a micro-aliquot with water). The disappearance of the starting material and appearance of the des-iodo product indicates completion.

-

-

Quench: Slowly add saturated aq. NH₄Cl (or MeOH followed by 1M HCl) to protonate the C2-Mg species.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the high selectivity of the exchange.

Expected Yield: 85–95% Selectivity: >98% Des-iodo (Bromine and Chlorine remain intact).

Protocol 2: Deep Hydrodehalogenation (Pd/C Catalysis)

Objective: Remove both Iodine (C2) and Bromine (C5) to yield Methyl 4-chlorobenzoate. Principle: Palladium on Carbon catalyzes the oxidative addition of C-X bonds. The rate of reduction follows I > Br >> Cl.[2] By using Ammonium Formate as a mild hydrogen donor, the reaction can be kinetically controlled to stop before dechlorinating the C4 position.

Materials

-

Catalyst: 5% Pd/C (5–10 wt% loading)

-

H-Source: Ammonium Formate (HCOONH₄) (3.0–4.0 equiv)

-

Solvent: Methanol (MeOH)

Step-by-Step Procedure

-

Setup: Charge a flask with the substrate and MeOH (0.2 M).

-

Catalyst Addition: Add 5% Pd/C carefully (under inert atmosphere if possible to avoid ignition).

-

Reagent Addition: Add Ammonium Formate (3.5 equiv).

-

Reaction: Heat to Reflux (65°C) .

-

Time Course:

-

~15 mins: Complete loss of Iodine.

-

~1–2 hours: Complete loss of Bromine.

-

Stop Point: Monitor strictly by HPLC/GC. Prolonged heating (>6 hours) may lead to partial dechlorination.

-

-

-

Filtration: Cool to RT. Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

-

Workup: Concentrate the filtrate. Redissolve in DCM/Water. Wash the organic layer with water to remove formate salts.

-

Isolation: Dry and concentrate to yield the product.

Expected Yield: 80–90% Selectivity: High for I/Br removal vs Cl retention, provided reaction time is optimized.

Comparative Data & Troubleshooting

| Parameter | Protocol 1 (Knochel Mg-Exchange) | Protocol 2 (Pd/C Reduction) |

| Primary Transformation | I → H (Selective) | I, Br → H (Deep reduction) |

| C-5 Bromine Status | Retained (Intact) | Removed |

| C-4 Chlorine Status | Retained | Retained (Kinetic control) |

| Key Variable | Temperature (-20°C vs 0°C) | Reaction Time & H-Equivalents |

| Common Pitfall | Warming >0°C causes Br-exchange | Over-reduction removes Cl |

| Scalability | High (Batch or Flow) | High (Standard hydrogenation) |

References

-

Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5] Angewandte Chemie International Edition, 43(25), 3333–3336.

-

Ramanathan, A., & Jimenez, L. S. (2010).[6] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[6] Synthesis, 2010(13), 217–220.

-

Lead Sciences. (n.d.). Methyl 5-bromo-4-chloro-2-iodobenzoate Product Information. Lead Sciences Catalog.

-

Alcalde, E., et al. (2015). Electroreductive Dehalogenation Reaction of 5-Bromo-2-chlorobenzoic Acid. International Journal of Electrochemical Science, 10, 5603-5616.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - Methyl 5-bromo-4-chloro-2-iodobenzoate (C8H5BrClIO2) [pubchemlite.lcsb.uni.lu]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

Application Note: High-Efficiency Hydrolysis of Methyl 5-bromo-4-chloro-2-iodobenzoate

Abstract & Introduction

This application note details the optimized protocol for the saponification of Methyl 5-bromo-4-chloro-2-iodobenzoate to its corresponding carboxylic acid. This substrate presents a specific synthetic challenge: the steric hindrance imposed by the bulky ortho-iodine atom, combined with the electronic deactivation of the aromatic ring by multiple halogen substituents.

While standard base hydrolysis (NaOH/MeOH) is often sufficient for simple benzoates, this protocol utilizes a Lithium Hydroxide (LiOH) mediated system in a ternary solvent mixture.[1] This approach minimizes side reactions—specifically nucleophilic aromatic substitution (

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Analysis & Mechanistic Rationale

The Ortho-Effect and Reagent Selection

The target molecule is a tetra-substituted benzene ring. The ortho-iodo substituent exerts significant steric pressure on the ester carbonyl, twisting it out of planarity with the aromatic ring. This reduces conjugation but severely blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

-

Why LiOH? Lithium hydroxide is preferred over NaOH or KOH for hindered esters. The lithium cation (

) acts as a Lewis acid, coordinating with the carbonyl oxygen. This dual-activation mode (electrophilic activation of -

Risk of

: The 2-iodo and 4-chloro positions are activated by the electron-withdrawing ester group. Using harsh bases (e.g., alkoxides) or high temperatures in polar aprotic solvents (DMSO/DMF) increases the risk of displacing the halogens. The formation of the carboxylate anion (

Reaction Scheme

The transformation proceeds via a tetrahedral intermediate, collapsing to the carboxylate salt, which is subsequently protonated.[2][3]

Caption: Mechanistic flow of the LiOH-mediated hydrolysis highlighting the critical intermediate stabilization.

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| Methyl 5-bromo-4-chloro-2-iodobenzoate | >97% HPLC | Substrate |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent Grade | Nucleophile / Base |

| Tetrahydrofuran (THF) | HPLC Grade | Solvent (Solubilizer) |

| Methanol (MeOH) | HPLC Grade | Co-solvent |

| Water (Deionized) | 18 MΩ | Solvent (Base carrier) |

| Hydrochloric Acid (1N) | Standardized | Acidification |

Equipment

-

Magnetic stirrer with temperature control.

-

LC-MS or TLC (Silica gel 60 F254) for monitoring.

-

Rotary evaporator.

-

pH meter or broad-range pH paper.

Experimental Protocol

Preparation of Reagents

-

Solvent Mixture: Prepare a mixture of THF:MeOH:Water in a 3:1:1 ratio.[1] This ensures the hydrophobic halogenated ester remains in solution while providing a polar medium for the hydroxide.

-

Base Solution: If scaling up (>10g), pre-dissolve LiOH·H₂O in the water portion to ensure homogeneity.

Step-by-Step Procedure

Step 1: Dissolution Dissolve Methyl 5-bromo-4-chloro-2-iodobenzoate (1.0 equiv) in the THF/MeOH component of the solvent mixture. Stir until a clear solution is obtained.

-

Checkpoint: If the solution is cloudy, add more THF. Homogeneity is crucial for kinetics.

Step 2: Addition of Base Add the aqueous LiOH·H₂O (3.0 equiv) dropwise to the stirring ester solution at room temperature (20-25°C).

-

Note: A slight exotherm may be observed. 3 equivalents are used to drive the equilibrium and ensure rapid kinetics despite the steric bulk.

Step 3: Reaction Monitoring Stir vigorously at Room Temperature. Monitor by TLC (Hexanes:EtOAc 8:2) or LC-MS at t=1h and t=3h.

-

Target: Disappearance of Ester (

) and appearance of Acid ( -

Contingency: If <50% conversion is observed after 4 hours, increase temperature to 50°C . Do not exceed 60°C to prevent de-iodination.

Step 4: Workup & Isolation

-

Concentrate the reaction mixture under reduced pressure to remove THF and MeOH. A white slurry (lithium carboxylate) will remain in the aqueous phase.

-

Dilute with water (approx. 5 mL per gram of substrate).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly acidify with 1N HCl dropwise with stirring until pH reaches 2–3 .

-

The product, 5-bromo-4-chloro-2-iodobenzoic acid, will precipitate as a white to off-white solid.

Step 5: Purification Filter the solid and wash with cold water (2x) to remove residual lithium salts. Dry under vacuum at 40°C.

-

Yield Expectation: 90–95%.

-

Purity Check: 1H NMR (DMSO-d6) should show the loss of the methyl singlet (~3.8-3.9 ppm) and the presence of a broad carboxylic acid proton (>12 ppm).

Workflow Diagram

Caption: Operational workflow for the hydrolysis process including decision points for thermal acceleration.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Steric shielding of Carbonyl | Increase temp to 50°C; extend time to 12h. |

| Low Solubility | Substrate too hydrophobic | Increase THF ratio; switch to Dioxane/Water (4:1). |

| De-iodination (Purple color) | Photolytic or thermal cleavage | Wrap flask in foil; ensure temp <60°C; degas solvents. |

| Side Products ( | Base too strong/conc. | Ensure LiOH is used, not NaOH/KOH. Dilute reaction. |

Expert Tip (The "Nuclear" Option): If the ester proves entirely resistant to LiOH at 50°C (rare), utilize Potassium Trimethylsilanolate (TMSOK) in anhydrous THF. TMSOK provides a "naked" hydroxide equivalent that is highly nucleophilic but non-basic enough to avoid most side reactions.

-

Ref: Laganis, E. D., & Chenard, B. L. (1984). Tetrahedron Letters.

Safety & Waste Disposal

-

Iodinated Compounds: Aryl iodides can be toxic and potential sensitizers. Handle in a fume hood.

-

Waste: The aqueous filtrate contains Lithium salts and traces of aryl halides. Dispose of as halogenated organic waste.

-

Acidification: Evolution of heat occurs during HCl addition; add slowly to avoid splattering.

References

-

General Hydrolysis of Hindered Esters

- Hatefi-Ardakani, M. et al. "Mild alkaline hydrolysis of hindered esters." Arkivoc (2016).

-

Source:

-

Lithium Hydroxide Specificity

- "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters." Journal of Oleo Science (2021).

-

Source:

-

Anhydrous Cleavage (TMSOK Method)

- Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters (1984).

-

Source:

-

Saponification Mechanisms

- Master Organic Chemistry.

-

Source:

Sources

Troubleshooting & Optimization

Solving solubility issues with Methyl 5-bromo-4-chloro-2-iodobenzoate

Topic: Solubility Optimization & Troubleshooting Guide

Executive Summary: The "Heavy Halogen" Effect

Methyl 5-bromo-4-chloro-2-iodobenzoate (CAS 1528948-34-6) presents a unique solubility challenge due to its high halogen density. With three distinct halogens (Br, Cl, I) attached to a lipophilic benzoate core, this molecule exhibits extreme lipophilicity (High LogP) and significant molecular weight (375.38 g/mol ) relative to its carbon count.

The Core Challenge: The high halogen content increases the lattice energy and hydrophobicity, making the compound prone to:

-

"Oiling out" during recrystallization (forming a liquid phase instead of crystals).

-

"Crashing out" (precipitation) immediately upon dilution into aqueous biological media.

-

Slow dissolution kinetics in alcohols (Methanol/Ethanol) despite thermodynamic solubility.

The Solvent Matrix

Use this table to select the correct solvent system for your specific application.

| Solvent Class | Recommended Solvents | Solubility Rating | Application Context |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. Use for liquid loading in chromatography and initial dissolution. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Bioassays & Coupling Reactions. Ideal for Suzuki/Sonogashira couplings. Warning: Hygroscopic. |

| Ethers | THF, 1,4-Dioxane, MTBE | Good | Synthesis. Good balance for reaction mixtures; easier to remove than DMF. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Extraction/Workup. Good for partitioning, but may require heating to fully dissolve solids.[1] |

| Alcohols | Methanol, Ethanol, IPA | Low-Moderate | Recrystallization Only. Poor for initial dissolution. Requires heat. |

| Hydrocarbons | Hexanes, Heptane, Pentane | Insoluble | Anti-Solvent. Use only to precipitate the compound from a dissolved state. |

| Aqueous | Water, PBS, TRIS | Insoluble | Avoid. Immediate precipitation occurs >10 µM without surfactants. |

Module 1: Synthesis & Purification Troubleshooting

Visual Guide: Solvent Selection Logic

Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.

Caption: Logical flow for selecting solvent systems based on downstream applications (Synthesis, Purification, or Biology).

Scenario A: The "Oiling Out" Phenomenon

Issue: During recrystallization (usually from hot Ethanol or Hexane/EtOAc), the compound separates as a cloudy oil droplets at the bottom of the flask rather than forming crystals. Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture. The high lipophilicity drives phase separation before crystal lattice formation.

Protocol: The "Seeding & Slow Cool" Rescue

-

Re-dissolve: Add a small amount of the "good" solvent (e.g., DCM or Acetone) until the oil redissolves into a clear solution.

-

Temperature Control: Heat the solution to a gentle reflux.

-

Anti-Solvent Addition: Add the anti-solvent (e.g., Hexane or Methanol) dropwise until a persistent cloudiness just barely appears.

-

The Clarification: Add one drop of the good solvent to make it clear again.

-

Insulation: Turn off the heat. Wrap the flask in aluminum foil and a towel to ensure extremely slow cooling over 4–6 hours.

-

Why? Rapid cooling traps impurities and forces oiling. Slow cooling allows the lattice to organize.

-

-

Seeding: If oil forms again, scratch the glass surface with a spatula or add a seed crystal from a previous batch.

Scenario B: Column Chromatography Clogging

Issue: The compound precipitates on the silica gel, blocking the column flow. Cause: Loading the compound in a solvent that is too weak (e.g., Hexanes) or too volatile (DCM evaporating on the column head). Solution: Use "Dry Loading" .

-

Dissolve the crude material in DCM (where it is highly soluble).

-

Add Celite (diatomaceous earth) or Silica gel (10x weight of crude).

-

Evaporate the solvent in vacuo until you have a free-flowing powder.

-

Load this powder onto the top of your column.

Module 2: Biological Assay Formulation

Visual Guide: The Serial Dilution Safety Net

Figure 2: Protocol for diluting hydrophobic stocks into aqueous media to prevent precipitation.

Caption: Workflow to prevent "crashing out." Always perform intermediate dilutions in DMSO before touching the aqueous phase.

Protocol: Preventing Precipitation in Media

The Problem: You add 1 µL of stock directly to 1 mL of media, and the solution turns cloudy. The Fix: The "Intermediate Dilution" Method.

-

Prepare a 1000x Stock: Dissolve compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare a 100x Working Solution: Dilute the 1000x stock 1:10 using DMSO, not water. (Result: 1 mM in DMSO).

-

Prepare the Assay Buffer: If possible, add a surfactant like 0.05% Tween-20 or 0.1% Pluronic F-127 to your PBS/Media. This creates micelles that sequester the hydrophobic benzoate.

-

Final Addition: Add the 100x DMSO working solution to the Assay Buffer while vortexing rapidly .

-

Mechanism:[2] Rapid mixing prevents local regions of high concentration (supersaturation) where nucleation nuclei form.

-

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a stock solvent for cell culture? A: Not recommended. While less toxic than DMSO, this compound has poor solubility in ethanol at room temperature. You will likely see crystal growth in the stock vial over time (Ostwald ripening), leading to inconsistent dosing. Stick to DMSO.